1-(3,4-Dibromo-benzyl)-piperazine
Description
1-(3,4-Dibromo-benzyl)-piperazine is a synthetic piperazine derivative characterized by a benzyl group substituted with bromine atoms at the 3- and 4-positions of the aromatic ring. This structural motif places it within the broader class of arylpiperazines, which are known for their diverse pharmacological activities, including interactions with serotonin (5-HT) receptors and applications in cancer research .
Properties
Molecular Formula |
C11H14Br2N2 |
|---|---|
Molecular Weight |
334.05 g/mol |
IUPAC Name |
1-[(3,4-dibromophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14Br2N2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 |
InChI Key |
YOIVYWFLFQIMFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of arylpiperazines are heavily dependent on the nature and position of aromatic substituents. Below is a comparative analysis of 1-(3,4-Dibromo-benzyl)-piperazine with key analogues:
Receptor Affinity and Pharmacological Effects
- Serotonin Receptor Interactions :
- Psychoactive Effects :
Metabolic Stability and Degradation Pathways
- Piperazine derivatives undergo N-dealkylation, hydroxylation, and conjugation. For example: MDBP is metabolized to N-(4-hydroxy-3-methoxybenzyl)piperazine via demethylenation . Fluoroquinolones with piperazine moieties are oxidized at the aromatic nitrogen, leading to dealkylation .
- The 3,4-dibromo substitution likely slows oxidative metabolism compared to chlorinated or methylenedioxy analogues, as bromine’s larger atomic radius hinders enzymatic access .
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